molecular formula C5H4ClNO2S B13111650 3-Chloropyridine-4-sulfinicacid

3-Chloropyridine-4-sulfinicacid

Cat. No.: B13111650
M. Wt: 177.61 g/mol
InChI Key: GLCWPVGFOACLCU-UHFFFAOYSA-N
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Description

3-Chloropyridine-4-sulfinic acid is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of a chlorine atom at the third position and a sulfinic acid group at the fourth position of the pyridine ring. It is an organohalide and sulfinic acid derivative, making it a valuable intermediate in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloropyridine-4-sulfinic acid typically involves the chlorination of pyridine derivatives followed by sulfonation. One common method is the oxidation of 3-chloropyridine to 3-chloropyridine N-oxide, followed by the replacement of the chlorine atom with a sulfo group and subsequent reduction to yield 3-Chloropyridine-4-sulfinic acid . Another approach involves the sulfonation of pyridine derivatives using sulfonating agents such as sulfur trioxide or chlorosulfonic acid .

Industrial Production Methods

In industrial settings, the production of 3-Chloropyridine-4-sulfinic acid often involves large-scale chlorination and sulfonation processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

3-Chloropyridine-4-sulfinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, reduced pyridine compounds, and various substituted pyridine derivatives .

Mechanism of Action

The mechanism of action of 3-Chloropyridine-4-sulfinic acid involves its interaction with specific molecular targets and pathways. The sulfinic acid group can act as a nucleophile, participating in various biochemical reactions. The chlorine atom can undergo substitution reactions, leading to the formation of new compounds with different biological activities .

Comparison with Similar Compounds

Properties

Molecular Formula

C5H4ClNO2S

Molecular Weight

177.61 g/mol

IUPAC Name

3-chloropyridine-4-sulfinic acid

InChI

InChI=1S/C5H4ClNO2S/c6-4-3-7-2-1-5(4)10(8)9/h1-3H,(H,8,9)

InChI Key

GLCWPVGFOACLCU-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1S(=O)O)Cl

Origin of Product

United States

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